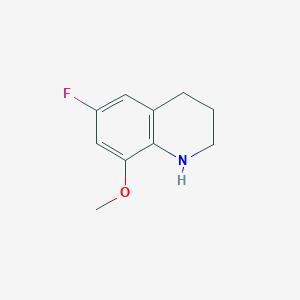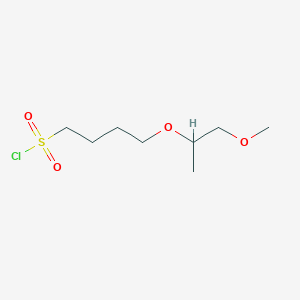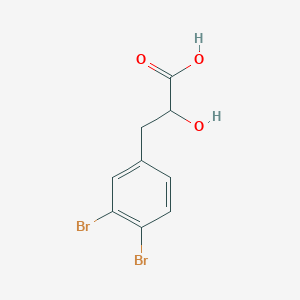
2-Pyrrolizino-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolizino-N-methylaniline is a heterocyclic aromatic amine that contains a pyrrolizidine ring fused with an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolizino-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated pyrrolizidine with aniline under basic conditions. Another method includes the reduction of nitroarene intermediates to form the desired amine . Additionally, palladium-catalyzed amination reactions have been employed to synthesize this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of microwave-assisted and ultrasound-assisted synthesis techniques has been explored to minimize environmental impact and reduce energy consumption .
化学反応の分析
Types of Reactions
2-Pyrrolizino-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino group directs substitution to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ortho- and para-substituted products.
科学的研究の応用
2-Pyrrolizino-N-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of dyes, agrochemicals, and other organic products.
作用機序
The mechanism of action of 2-Pyrrolizino-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist at specific binding sites, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with nicotinic receptors and other cellular components .
類似化合物との比較
Similar Compounds
N-Methylaniline: An aniline derivative with similar structural features but lacks the pyrrolizidine ring.
Pyrrolizidine Alkaloids: Compounds containing the pyrrolizidine motif, known for their biological activities.
Pyrrolidinones: Five-membered lactams with diverse biological activities.
Uniqueness
2-Pyrrolizino-N-methylaniline is unique due to its fused pyrrolizidine-aniline structure, which imparts distinct chemical and biological properties
特性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC名 |
N-methyl-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H16N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-3,6-7,12H,4-5,8-9H2,1H3 |
InChIキー |
CSNHCBCQZPJLJI-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=CC=C1N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B13491509.png)

![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13491522.png)
![2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid](/img/structure/B13491530.png)
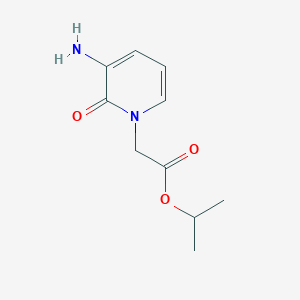
![5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491541.png)

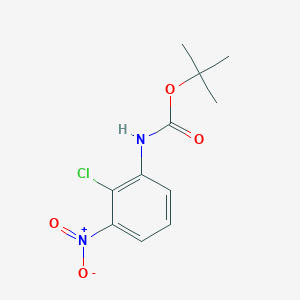
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13491561.png)
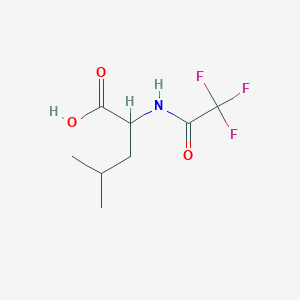
![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)
